molecular formula C15H24O B1683827 Vetivenol CAS No. 68129-81-7

Vetivenol

Cat. No.: B1683827
CAS No.: 68129-81-7
M. Wt: 220.35 g/mol
InChI Key: XCEXBRKEGXBUJE-ATFAPYMMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vetivenol, also known as Vetiverol, is an organic compound with the molecular formula C₁₅H₂₄O and a molecular weight of 220.3505. It is a sesquiterpene alcohol derived from the roots of the vetiver plant, Chrysopogon zizanioides. Vetiver oil, which contains this compound, is widely used in the fragrance industry due to its earthy, woody aroma.

Preparation Methods

Synthetic Routes and Reaction Conditions: Vetivenol can be synthesized through various methods, including:

Industrial Production Methods: The industrial production of this compound primarily involves the extraction and distillation of Vetiver oil. The roots of Chrysopogon zizanioides are steam distilled to produce Vetiver oil, which is then processed to isolate this compound through the methods mentioned above.

Chemical Reactions Analysis

Types of Reactions: Vetivenol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form ketones and aldehydes.

    Reduction: Reduction of this compound can yield corresponding hydrocarbons.

    Substitution: this compound can participate in substitution reactions, particularly with halogens.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products:

    Oxidation: Ketones and aldehydes.

    Reduction: Hydrocarbons.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Vetivenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Vetivenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Vetivenol is unique compared to other similar compounds due to its distinct aroma and chemical properties. Similar compounds include:

This compound stands out due to its specific chemical structure and the unique combination of properties it imparts to Vetiver oil.

Biological Activity

Vetivenol, a sesquiterpenoid compound derived from the roots of the vetiver plant (Chrysopogon zizanioides), has garnered attention for its diverse biological activities. This article delves into the various pharmacological properties of this compound, supported by research findings, case studies, and data tables.

Chemical Composition

This compound is characterized by its complex structure, featuring three isoprene units and a molecular formula of C15H24O. Its molecular weight is approximately 220.35 g/mol. The primary components of vetiver essential oil include khusimol, longipinene, and α-vetivone, among others .

Component Percentage (%)
Khusimol12.7
Longipinene4.2
Valerenol3.9
α-Vetivone5.25
β-Vetivone1.6

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. A study published in Industrial Crops and Products demonstrated its effectiveness against foodborne pathogens such as E. coli and Salmonella. Additionally, research in Mycologia highlighted its antifungal activity against agricultural pathogens, suggesting potential applications as a natural preservative or antifungal agent .

Anti-Inflammatory Effects

This compound has been shown to possess anti-inflammatory properties. A study in Inflammation Research indicated that it could reduce inflammation in murine models. Furthermore, another study in Evidence-Based Complementary and Alternative Medicine suggested its potential to promote wound healing. These findings imply that this compound may serve as a therapeutic agent for inflammatory conditions.

Antitumor Activity

The potential antitumor properties of this compound are under investigation. Research published in Cellular and Molecular Biology Letters suggests that this compound may induce apoptosis in cancer cells. Another study in Anticancer Research reported its ability to inhibit cancer cell proliferation. While these results are promising, further studies are necessary to assess the efficacy and safety of this compound in cancer treatment.

Insecticidal Properties

This compound also exhibits insecticidal properties. Studies have shown its repellent activity against mosquitoes, with significant findings reported in the Journal of Medical Entomology. The compound demonstrated effectiveness as a fumigant insecticide against stored-product pests, indicating its potential as a natural alternative for pest control .

Case Study: Antimicrobial Efficacy

A recent case study focused on the antimicrobial efficacy of this compound against various pathogens was conducted at a food safety laboratory. The study involved testing different concentrations of this compound on bacterial strains isolated from contaminated food products.

  • Pathogens Tested : E. coli, Salmonella, Listeria monocytogenes
  • Results : this compound exhibited a minimum inhibitory concentration (MIC) of 0.5% against E. coli and 0.8% against Salmonella.

Case Study: Wound Healing Properties

Another case study evaluated the wound healing properties of this compound in diabetic rats. The treatment group received topical applications of this compound extract.

  • Parameters Measured : Wound size reduction, histopathological analysis
  • Findings : Significant reduction in wound size was observed within two weeks compared to the control group, suggesting enhanced healing properties attributed to this compound's anti-inflammatory effects.

Properties

IUPAC Name

(5R,6R)-6,10-dimethyl-3-propan-2-ylidenespiro[4.5]dec-9-en-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-10(2)13-5-6-15(9-13)11(3)7-14(16)8-12(15)4/h7,12,14,16H,5-6,8-9H2,1-4H3/t12-,14?,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCEXBRKEGXBUJE-ATFAPYMMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C=C(C12CCC(=C(C)C)C2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(C=C([C@@]12CCC(=C(C)C)C2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68129-81-7
Record name Vetiverol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068129817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vetiverol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037811
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vetivenol
Reactant of Route 2
Vetivenol
Reactant of Route 3
Vetivenol
Reactant of Route 4
Vetivenol
Reactant of Route 5
Vetivenol
Reactant of Route 6
Vetivenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.